REACTION_CXSMILES
|
[CH2:1]([Si:3]([CH2:19][CH3:20])([CH2:17][CH3:18])[C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:2].CC([O-])(C)C.[K+].[SiH](CC)(CC)CC>C1(C)C=CC=CC=1>[C:12]1([C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:9]=2[OH:10])[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:11]=2)[C:9]=1[OH:10])[CH3:18].[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:9]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[OH:10])[CH:7]=[CH:6][CH:5]=1)[CH3:18] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After acidic aqueous work up, the crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.177 mmol | |
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](C1=C(C(=CC=C1)C1=CC=CC=C1)O)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.134 mmol | |
AMOUNT: MASS | 37 mg | |
YIELD: PERCENTYIELD | 26% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](C=1C=C(C=CC1)C1=C(C=CC=C1)O)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.063 mmol | |
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([Si:3]([CH2:19][CH3:20])([CH2:17][CH3:18])[C:4]1[C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:2].CC([O-])(C)C.[K+].[SiH](CC)(CC)CC>C1(C)C=CC=CC=1>[C:12]1([C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:9]=2[OH:10])[CH:11]=[CH:16][CH:15]=[CH:14][CH:13]=1.[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:11]=2)[C:9]=1[OH:10])[CH3:18].[CH2:17]([Si:3]([CH2:1][CH3:2])([CH2:19][CH3:20])[C:4]1[CH:9]=[C:8]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[OH:10])[CH:7]=[CH:6][CH:5]=1)[CH3:18] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After acidic aqueous work up, the crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.177 mmol | |
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](C1=C(C(=CC=C1)C1=CC=CC=C1)O)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.134 mmol | |
AMOUNT: MASS | 37 mg | |
YIELD: PERCENTYIELD | 26% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)[Si](C=1C=C(C=CC1)C1=C(C=CC=C1)O)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.063 mmol | |
AMOUNT: MASS | 17 mg | |
YIELD: PERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |